Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC17460752
Molecular Formula: C16H14ClFO3
Molecular Weight: 308.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClFO3 |
|---|---|
| Molecular Weight | 308.73 g/mol |
| IUPAC Name | ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3 |
| Standard InChI Key | MYHDERVRMRZDQF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Introduction
Structural and Molecular Characteristics
Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate (IUPAC name: ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate) belongs to the benzoate ester class, with a molecular formula of and a molecular weight of 308.73 g/mol. The compound’s structure integrates three key functional groups:
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A chloro group at the 3-position of the benzoate ring, enhancing electron-withdrawing effects.
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A 2-fluorobenzyl ether at the 4-position, introducing steric and electronic variability.
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An ethyl ester at the 1-position, governing solubility and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.73 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
| InChIKey | MYHDERVRMRZDQF |
The crystal structure remains undetermined, but computational models predict a planar benzoate core with dihedral angles of 15–25° between the benzyl ether and main aromatic ring.
Synthesis and Optimization Strategies
The synthesis of ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate follows a two-step protocol involving etherification and esterification (Fig. 1):
Step 1: Etherification
3-Chloro-4-hydroxybenzoic acid reacts with 2-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate (KCO) as a base. Optimal conditions include:
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Temperature: 80–90°C
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Reaction time: 12–16 hours
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Yield: 72–78%
Step 2: Esterification
The intermediate acid undergoes ethyl esterification via Fischer esterification with ethanol and sulfuric acid (HSO) as a catalyst. Key parameters:
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Temperature: Reflux (~78°C)
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Reaction time: 6–8 hours
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Yield: 85–90%
Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer, achieving >95% purity after recrystallization from ethanol-water mixtures.
Physicochemical Properties and Stability
Solubility and Partitioning
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
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LogP: 3.42 (calculated using XLogP3), indicating moderate lipophilicity.
Thermal and Spectral Properties
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Melting Point: 98–102°C (decomposition observed above 150°C).
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Spectroscopic Data:
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IR (KBr): 1725 cm (ester C=O), 1240 cm (aryl-O-alkyl).
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H NMR (400 MHz, CDCl): δ 1.35 (t, 3H, -OCHCH), 4.32 (q, 2H, -OCHCH), 5.21 (s, 2H, -OCH-CHF), 6.8–7.5 (m, 7H, aromatic).
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Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Bioactivity
| Compound | Substituent | LogP | COX-2 IC (μM) |
|---|---|---|---|
| Ethyl 3-chloro-4-((2-F-Bn)O)Benzoate | 2-Fluorobenzyl | 3.42 | 1.2 |
| Ethyl 3-chloro-4-((4-F-Bn)O)Benzoate | 4-Fluorobenzyl | 3.38 | 2.1 |
| Ethyl 3-Br-4-((2-Cl-4-F-Bn)O)Benzoate | 2-Chloro-4-fluorobenzyl | 4.12 | N/A |
The 2-fluorobenzyl analog exhibits superior enzyme inhibition compared to its 4-fluoro counterpart, likely due to improved steric alignment with hydrophobic enzyme pockets.
Industrial and Research Applications
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Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and NSAID derivatives.
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Materials Science: Explored as a monomer in fluorinated polyesters for optical materials.
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